molecular formula C15H12Cl3NO2 B13444395 2-Chloro-N-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)-acetamide

2-Chloro-N-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)-acetamide

Katalognummer: B13444395
Molekulargewicht: 344.6 g/mol
InChI-Schlüssel: ANFPWZVOEINNMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)-acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of chloro, dichlorophenyl, and methoxyphenyl groups attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)-acetamide typically involves the reaction of 2,6-dichloroaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with chloroacetyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring might be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted acetamides, while hydrolysis would produce amines and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)-acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-N-(2,6-dichlorophenyl)-acetamide
  • N-(2,6-Dichlorophenyl)-N-(3-methoxyphenyl)-acetamide
  • 2-Chloro-N-(3-methoxyphenyl)-acetamide

Uniqueness

2-Chloro-N-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)-acetamide is unique due to the specific combination of chloro, dichlorophenyl, and methoxyphenyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a subject of interest for further research.

Eigenschaften

Molekularformel

C15H12Cl3NO2

Molekulargewicht

344.6 g/mol

IUPAC-Name

2-chloro-N-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C15H12Cl3NO2/c1-21-11-5-2-4-10(8-11)19(14(20)9-16)15-12(17)6-3-7-13(15)18/h2-8H,9H2,1H3

InChI-Schlüssel

ANFPWZVOEINNMN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.